molecular formula C8H5F2NO4 B1427395 2-(2,6-Difluoro-4-nitrophenyl)acetic acid CAS No. 543683-36-9

2-(2,6-Difluoro-4-nitrophenyl)acetic acid

Cat. No.: B1427395
CAS No.: 543683-36-9
M. Wt: 217.13 g/mol
InChI Key: MDMRXAYFALTPII-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(2,6-Difluoro-4-nitrophenyl)acetic acid can be achieved through several synthetic routes. One common method involves the nitration of 2,6-difluorophenylacetic acid using nitric acid and sulfuric acid as reagents . The reaction conditions typically include maintaining a low temperature to control the exothermic nature of the nitration process. Industrial production methods may involve optimizing these conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-(2,6-Difluoro-4-nitrophenyl)acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include alcohols, amines, and catalysts such as sulfuric acid or hydrochloric acid. The major products formed from these reactions are esters, amides, and decarboxylated derivatives.

Comparison with Similar Compounds

2-(2,6-Difluoro-4-nitrophenyl)acetic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(2,6-difluoro-4-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c9-6-1-4(11(14)15)2-7(10)5(6)3-8(12)13/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMRXAYFALTPII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CC(=O)O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound 2,6-difluoro-4-nitrophenylacetic acid (16.0 g) was prepared from 3,4,5-trifluoronitrobenzene (14.8 g) and diethyl malonate (35 mL) in the same manner as described for REFERENCE EXAMPLE 1. MS (EI+) m/z: 217 (M+).
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of the obtained diethyl 2,6-difluoro-4-nitrophenylmalonate (42 g) in a mixed solvent of acetic acid (200 mL), water (150 mL) and conc. sulfuric acid (50 mL) was heated under reflux for 18 hr, and the reaction mixture was concentrated under reduced pressure. To the residue was added water, and the mixture was extracted with ethyl acetate (×2). The organic layer was back-extracted with 10% sodium carbonate aqueous solution, and the aqueous layer was acidified with 2N hydrochloric acid. The precipitate was collected by filtration to give 2-(2,6-difluoro-4-nitrophenyl)acetic acid (27.90 g, 128 mmol, 92.0%) as white crystals.
Name
diethyl 2,6-difluoro-4-nitrophenylmalonate
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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